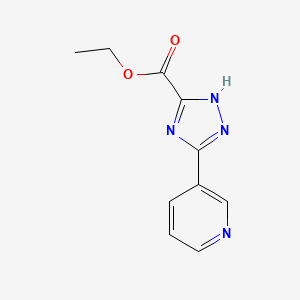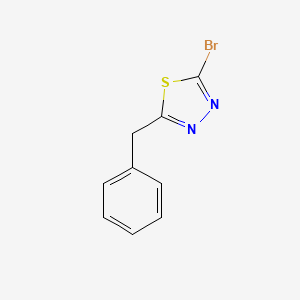![molecular formula C12H12ClNO2S B1374125 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride CAS No. 1354951-94-2](/img/structure/B1374125.png)
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride
Descripción general
Descripción
The compound “3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzoic acid group attached to the thiazole ring would contribute to the overall polarity of the molecule.Chemical Reactions Analysis
Thiazole rings are known to undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
- Synthesis and Potential Biological Activity : Research has shown that compounds similar to 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride have been synthesized and exhibit potential biological activity. These compounds include various benzothiazole-imino-benzoic acid derivatives and their complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal ions, which have been investigated for antimicrobial activities against human epidemic causing bacterial strains (Mishra et al., 2019).
Coordination Polymers and Luminescent Properties
- Two 2-Fold Interpenetrating Coordination Polymers : A study focused on the synthesis of coordination polymers using a similar compound as an anionic ligand. These polymers exhibited interesting luminescent properties, which could have potential applications in material science (He et al., 2020).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Related Compounds : The synthesis and characterization of compounds closely related to this compound have been explored, indicating a broader spectrum of applications in chemical synthesis (Párkányi & Schmidt, 2000).
Anti-inflammatory and Analgesic Activities
- Potential Anti-inflammatory and Analgesic Agents : Some derivatives of thiazole and benzamide, which share structural similarities with this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the potential medicinal applications of these compounds (Kumar, 2022).
Enzyme Inhibition and Therapeutic Potential
- Enzyme Inhibition and Therapeutic Applications : A study on a variety of 1,3,4-oxadiazole heterocyclic cores coupled with thiazole-derived compounds revealed notable enzyme inhibition properties. These findings highlight the potential therapeutic applications of these molecules (Abbasi et al., 2018).
Gelation Behavior and Supramolecular Chemistry
- Supramolecular Gelators : Research into N-(thiazol-2-yl) benzamide derivatives, which are structurally similar to the compound , has been conducted to understand their gelation behavior. This has implications in the field of supramolecular chemistry and material science (Yadav & Ballabh, 2020).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : A study explored the use of benzimidazole derivatives based on 8-hydroxyquinoline, which share some structural similarities with this compound, for their effectiveness as corrosion inhibitors for mild steel. This indicates potential applications in materials engineering and industrial chemistry (Rbaa et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
Análisis Bioquímico
Biochemical Properties
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to proteins involved in cell signaling, modulating their function and affecting downstream processes . The nature of these interactions is primarily through binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain signaling pathways that lead to apoptosis in cancer cells . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with a gradual reduction in activity as the compound degrades . In in vitro studies, the compound has been shown to maintain its activity for up to 72 hours, while in in vivo studies, its effects can last for several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted . The compound can also affect metabolic flux, altering the levels of various metabolites in the cell . For instance, it can reduce the levels of pro-inflammatory metabolites, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within the cell . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be found in the nucleus, where it may influence gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . These localization patterns are critical for its biochemical and cellular effects.
Propiedades
IUPAC Name |
3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S.ClH/c1-8-13-7-11(16-8)6-9-3-2-4-10(5-9)12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSDNMEDVBTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



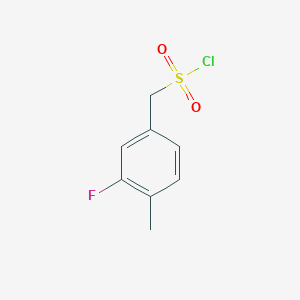

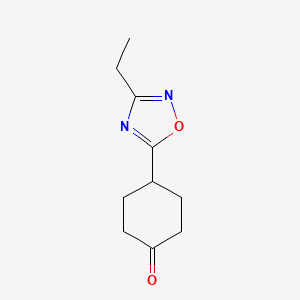
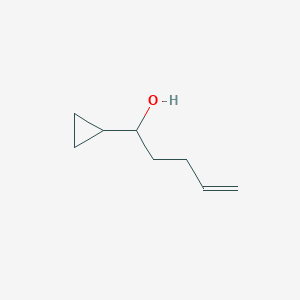

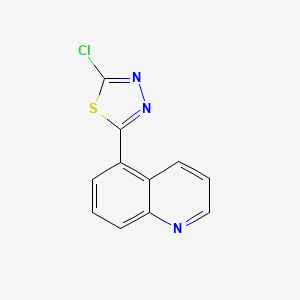

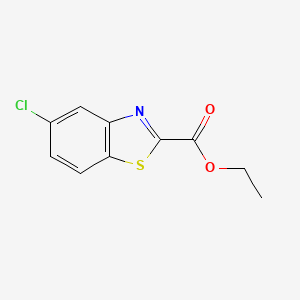
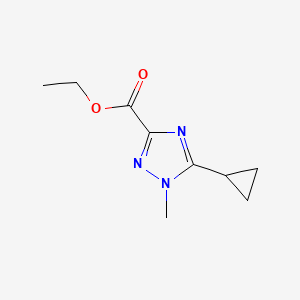
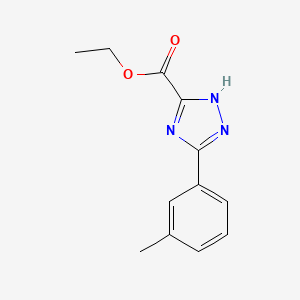
![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)
